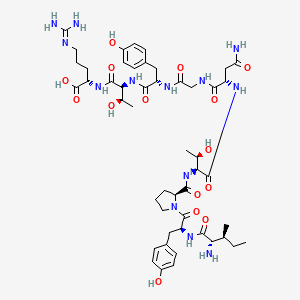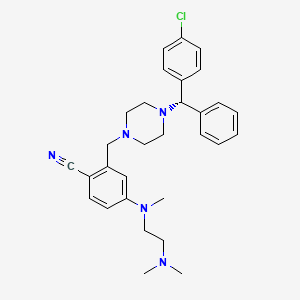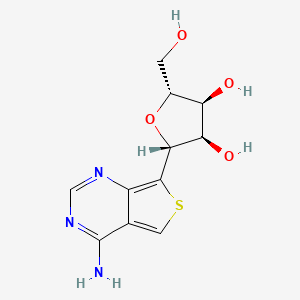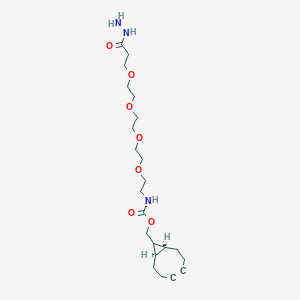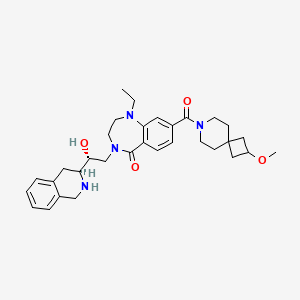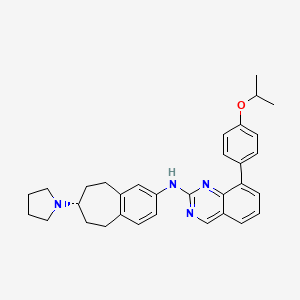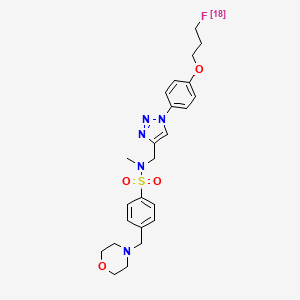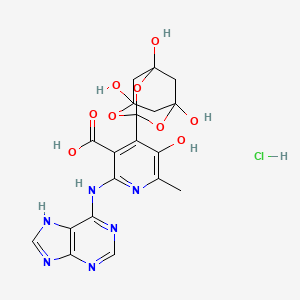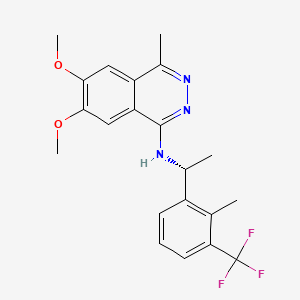
Sos1-IN-13
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sos1-IN-13 is a small molecule inhibitor that targets the Son of Sevenless 1 (SOS1) protein. SOS1 is a guanine nucleotide exchange factor that plays a crucial role in the activation of the RAS signaling pathway, which is implicated in various cancers. By inhibiting SOS1, this compound can potentially modulate RAS activation, offering a promising therapeutic strategy for RAS-driven cancers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sos1-IN-13 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The specific synthetic routes and reaction conditions are proprietary and detailed in specialized chemical literature .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This would include scaling up the reactions, optimizing reaction conditions, and implementing purification techniques such as crystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Sos1-IN-13 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce functionalized analogs of this compound .
Applications De Recherche Scientifique
Sos1-IN-13 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the RAS signaling pathway and its modulation.
Biology: Investigated for its role in cellular processes involving RAS activation.
Medicine: Explored as a potential therapeutic agent for RAS-driven cancers, such as lung and colorectal cancers.
Mécanisme D'action
Sos1-IN-13 exerts its effects by inhibiting the SOS1 protein, which facilitates the exchange of GDP for GTP on RAS proteins. This inhibition prevents the activation of RAS and its downstream signaling pathways, such as the MAP kinase pathway, which are critical for cell survival, growth, and proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness of Sos1-IN-13
This compound is unique due to its specific binding mode and inhibitory activity against SOS1, making it a valuable tool for studying the RAS signaling pathway and developing targeted cancer therapies .
Propriétés
Formule moléculaire |
C21H22F3N3O2 |
|---|---|
Poids moléculaire |
405.4 g/mol |
Nom IUPAC |
6,7-dimethoxy-4-methyl-N-[(1R)-1-[2-methyl-3-(trifluoromethyl)phenyl]ethyl]phthalazin-1-amine |
InChI |
InChI=1S/C21H22F3N3O2/c1-11-14(7-6-8-17(11)21(22,23)24)12(2)25-20-16-10-19(29-5)18(28-4)9-15(16)13(3)26-27-20/h6-10,12H,1-5H3,(H,25,27)/t12-/m1/s1 |
Clé InChI |
SUSQYYGPLOUGJB-GFCCVEGCSA-N |
SMILES isomérique |
CC1=C(C=CC=C1C(F)(F)F)[C@@H](C)NC2=NN=C(C3=CC(=C(C=C32)OC)OC)C |
SMILES canonique |
CC1=C(C=CC=C1C(F)(F)F)C(C)NC2=NN=C(C3=CC(=C(C=C32)OC)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



